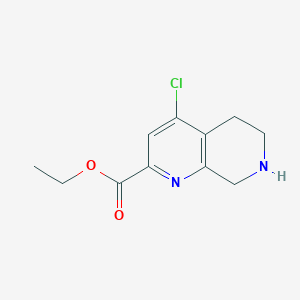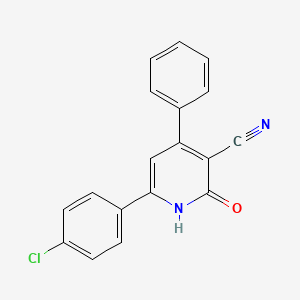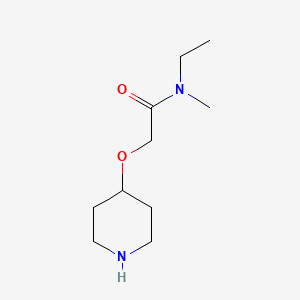![molecular formula C15H21ClN2O2S B11767600 6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)
6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a tert-butyl group, a chloroacetamido group, and a carboxamide group attached to a tetrahydrobenzo[b]thiophene core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydrobenzo[b]thiophene Core: The synthesis begins with the construction of the tetrahydrobenzo[b]thiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a cyclizing agent under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Chloroacetamido Group Addition: The chloroacetamido group is incorporated through an acylation reaction. This involves reacting the intermediate compound with chloroacetyl chloride in the presence of a base like triethylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like primary or secondary amines, thiols, and alcohols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
- 6-(tert-Butyl)-2-(2-bromoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 6-(tert-Butyl)-2-(2-fluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 6-(tert-Butyl)-2-(2-iodoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Uniqueness
The uniqueness of 6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetamido group, in particular, allows for unique reactivity and interactions compared to its bromo, fluoro, and iodo counterparts.
特性
分子式 |
C15H21ClN2O2S |
|---|---|
分子量 |
328.9 g/mol |
IUPAC名 |
6-tert-butyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H21ClN2O2S/c1-15(2,3)8-4-5-9-10(6-8)21-14(12(9)13(17)20)18-11(19)7-16/h8H,4-7H2,1-3H3,(H2,17,20)(H,18,19) |
InChIキー |
FZKXCISDXTZGHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


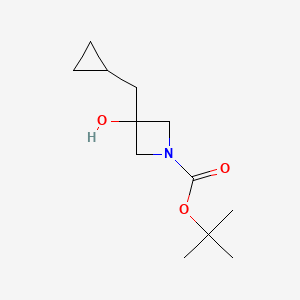
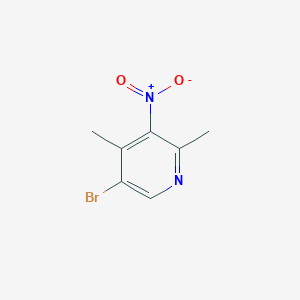

![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

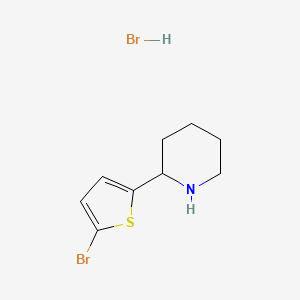
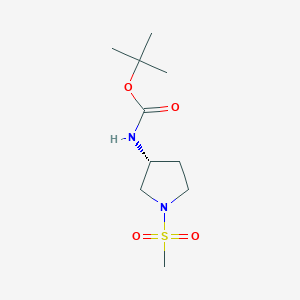
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)

